![molecular formula C15H22N2O4S B4695965 N-[2-methoxy-5-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B4695965.png)
N-[2-methoxy-5-(1-piperidinylsulfonyl)phenyl]propanamide
Overview
Description
“N-[2-methoxy-5-(1-piperidinylsulfonyl)phenyl]propanamide” is a chemical compound with the molecular formula C18H21N3O4S3 . It has an average mass of 439.572 Da and a monoisotopic mass of 439.069427 Da .
Molecular Structure Analysis
The molecular structure of this compound includes several functional groups. It contains a methoxy group (-OCH3), a sulfonyl group (-SO2-), and an amide group (-CONH2). The presence of these functional groups can influence the compound’s reactivity and properties .Physical And Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3. It has 7 hydrogen bond acceptors and 2 hydrogen bond donors. It also has 7 freely rotating bonds. Its ACD/LogP value is 2.81, indicating its lipophilicity, which can influence its absorption and distribution in the body . Its polar surface area is 156 Å2, and it has a molar refractivity of 113.6±0.4 cm3 . These properties can affect the compound’s solubility, permeability, and interactions with biological molecules.Scientific Research Applications
a. Anti-Inflammatory Agents:
Conclusion
N-[2-methoxy-5-(1-piperidinylsulfonyl)phenyl]propanamide, with its unique structure, continues to inspire research across various scientific domains. Its versatility and potential make it an exciting compound for future investigations.
For further reading, you can explore the comprehensive review by Frolov and Vereshchagin on piperidine derivatives, including synthetic methods and pharmacological applications . Additionally, consider checking out related products for scientific research .
Mechanism of Action
Target of Action
Similar compounds, such as fentanyl analogs, primarily target the opioid receptors in the central nervous system .
Mode of Action
Similar compounds, such as fentanyl analogs, interact with their targets (opioid receptors) by mimicking the action of endogenous opioids, leading to changes in pain perception and other physiological responses .
Biochemical Pathways
Furthermore, phase II metabolic reactions can be expected, comprising glucuronide or sulfate conjugate formation .
Pharmacokinetics
Similar compounds, such as fentanyl analogs, are known to have well-characterized metabolism involving reactions like hydrolysis, hydroxylation, n - and o -dealkylation, and o -methylation .
Result of Action
Similar compounds, such as fentanyl analogs, are known to produce potent analgesic effects due to their interaction with opioid receptors .
properties
IUPAC Name |
N-(2-methoxy-5-piperidin-1-ylsulfonylphenyl)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-3-15(18)16-13-11-12(7-8-14(13)21-2)22(19,20)17-9-5-4-6-10-17/h7-8,11H,3-6,9-10H2,1-2H3,(H,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPHQYIUKBSVYRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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